N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that belongs to the class of hydrazones. It is commonly used in scientific research for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. Additionally, it has been shown to have a positive effect on certain physiological processes, such as blood pressure regulation and immune system function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide in lab experiments is its potential as a therapeutic agent. It has been shown to have a number of beneficial properties that make it a promising candidate for the treatment of various diseases. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for the study of N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Finally, future research could explore the use of this compound as a diagnostic tool for the detection of certain diseases.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a complex process that involves several steps. The starting materials for the synthesis are 3-chloro-4-methylphenylhydrazine and 2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazinecarboxamide. These two compounds are reacted together in the presence of a suitable catalyst to form the target compound.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. Additionally, it has been studied for its potential as a diagnostic tool in the detection of certain diseases.
Properties
Molecular Formula |
C28H29ClN4O5 |
---|---|
Molecular Weight |
537 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N//'-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C28H29ClN4O5/c1-5-37-25-13-20(15-30-33-28(36)27(35)32-22-10-7-18(3)23(29)14-22)8-11-24(25)38-16-26(34)31-21-9-6-17(2)19(4)12-21/h6-15H,5,16H2,1-4H3,(H,31,34)(H,32,35)(H,33,36)/b30-15+ |
InChI Key |
GMKJSATUBADOGT-FJEPWZHXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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